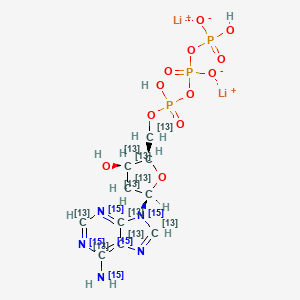
2'-Deoxyadenosine-5'-triphosphate-13C10,15N5 (dilithium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) is a labeled nucleotide analog used extensively in scientific research. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it a valuable tool for various biochemical and molecular biology studies. It is primarily used in DNA synthesis and replication studies due to its role as a substrate for DNA polymerases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) involves the incorporation of stable isotopes of carbon and nitrogen into the deoxyadenosine triphosphate molecule. The process typically starts with the synthesis of labeled adenine, which is then converted into labeled deoxyadenosine. This labeled deoxyadenosine is subsequently phosphorylated to produce the triphosphate form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers and high-purity reagents. The process is optimized to ensure high yield and purity, with stringent quality control measures to verify the isotopic labeling and chemical integrity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) undergoes several types of chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule.
Hydrolysis: The cleavage of chemical bonds by the addition of water.
Polymerization: The formation of long DNA strands during DNA synthesis
Common Reagents and Conditions
Common reagents used in these reactions include DNA polymerases, nucleases, and various buffer solutions. The reactions typically occur under physiological conditions, with temperatures ranging from 20°C to 37°C .
Major Products Formed
The major products formed from these reactions include extended DNA strands during DNA synthesis and various nucleotide fragments during hydrolysis .
Wissenschaftliche Forschungsanwendungen
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) has a wide range of scientific research applications:
Chemistry: Used in studies involving isotopic labeling and mass spectrometry.
Biology: Essential for DNA replication and repair studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of labeled nucleotides for research and development
Wirkmechanismus
The mechanism of action of 2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) involves its incorporation into DNA strands by DNA polymerases. The labeled nucleotide is recognized by the polymerase enzyme and added to the growing DNA strand, allowing researchers to track and study DNA synthesis and replication processes. The stable isotopes of carbon and nitrogen provide a means to monitor these processes using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine-5’-triphosphate (dATP): The non-labeled version of the compound.
2’-Deoxyguanosine-5’-triphosphate-13C10,15N5 (dilithium): Another labeled nucleotide used in similar studies.
2’-Deoxycytidine-5’-triphosphate-13C10,15N5 (dilithium): A labeled nucleotide analog used in DNA synthesis
Uniqueness
2’-Deoxyadenosine-5’-triphosphate-13C10,15N5 (dilithium) is unique due to its specific isotopic labeling, which allows for precise tracking and analysis of DNA synthesis and replication. The incorporation of carbon-13 and nitrogen-15 isotopes provides a distinct advantage in studies requiring high sensitivity and specificity .
Eigenschaften
Molekularformel |
C10H14Li2N5O12P3 |
|---|---|
Molekulargewicht |
518.0 g/mol |
IUPAC-Name |
dilithium;[[[(2R,3R,5R)-5-(6-(15N)azanylpurin-9-yl)-3-hydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(25-7)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;/h3-7,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6-,7-;;/m1../s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;; |
InChI-Schlüssel |
DZFNPQTVLDNJGV-JBUBOCNHSA-L |
Isomerische SMILES |
[Li+].[Li+].[13CH2]1[13C@H]([13C@H](O[13C@H]1[15N]2[13CH]=[15N][13C]3=[13C]([15N]=[13CH][15N]=[13C]32)[15NH2])[13CH2]OP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Kanonische SMILES |
[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



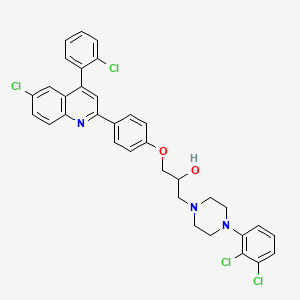

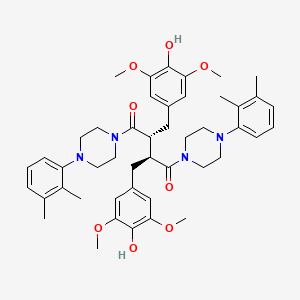
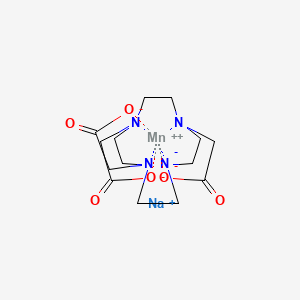
![N-[[6-[(1-benzylpiperidin-4-yl)oxymethyl]naphthalen-2-yl]methyl]-N-methylpropan-1-amine](/img/structure/B15138127.png)
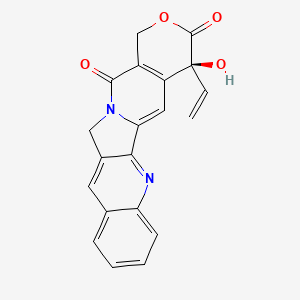

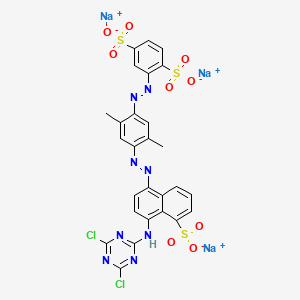
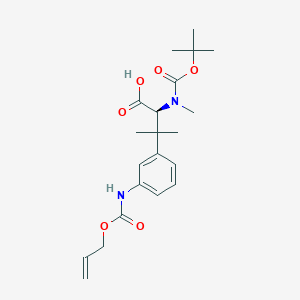

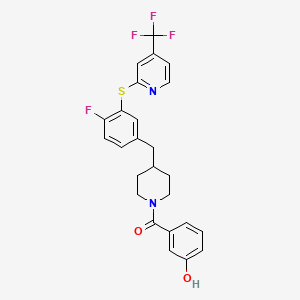
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
![2-[(E)-2-(9-ethylcarbazol-3-yl)ethenyl]-1,1,3-trimethylbenzo[e]indol-3-ium;iodide](/img/structure/B15138179.png)
